[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of two fluorine atoms and a methanamine group attached to a bicyclo[3.3.1]nonane framework. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a bicyclo[3.3.1]nonane derivative, followed by the introduction of the methanamine group. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride can be compared with other similar compounds, such as:
[(1R,3r,5S)-9,9-Difluorobicyclo[3.3.1]nonan-3-yl]methanol: This compound has a similar bicyclic structure but differs in the functional group attached to the bicyclo[3.3.1]nonane framework.
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol: Another related compound with a hydroxyl group instead of a methanamine group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(1R,5S)-9,9-difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N.ClH/c11-10(12)8-2-1-3-9(10)5-7(4-8)6-13;/h7-9H,1-6,13H2;1H/t7?,8-,9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWICBQODCHCKBE-QGGRMKRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)C2(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.